molecular formula C16H16O2S B14530756 S-(4-Methylphenyl) 4-ethoxybenzene-1-carbothioate CAS No. 62525-84-2

S-(4-Methylphenyl) 4-ethoxybenzene-1-carbothioate

Cat. No.: B14530756
CAS No.: 62525-84-2
M. Wt: 272.4 g/mol
InChI Key: DXESGQHHTKEOFP-UHFFFAOYSA-N
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Description

S-(4-Methylphenyl) 4-ethoxybenzene-1-carbothioate is an organic compound characterized by the presence of a thioester functional group. This compound is part of a broader class of aromatic thioesters, which are known for their diverse applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Methylphenyl) 4-ethoxybenzene-1-carbothioate typically involves the reaction of 4-methylthiophenol with 4-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

S-(4-Methylphenyl) 4-ethoxybenzene-1-carbothioate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced aromatic rings.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

S-(4-Methylphenyl) 4-ethoxybenzene-1-carbothioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of S-(4-Methylphenyl) 4-ethoxybenzene-1-carbothioate involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • S-(4-Methylphenyl) 4-methylbenzenecarbothioate
  • S-(4-Methoxyphenyl) 4-(octyloxy)benzenecarbothioate

Uniqueness

S-(4-Methylphenyl) 4-ethoxybenzene-1-carbothioate is unique due to the presence of both a methyl group and an ethoxy group on the aromatic rings. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar thioesters.

Properties

CAS No.

62525-84-2

Molecular Formula

C16H16O2S

Molecular Weight

272.4 g/mol

IUPAC Name

S-(4-methylphenyl) 4-ethoxybenzenecarbothioate

InChI

InChI=1S/C16H16O2S/c1-3-18-14-8-6-13(7-9-14)16(17)19-15-10-4-12(2)5-11-15/h4-11H,3H2,1-2H3

InChI Key

DXESGQHHTKEOFP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)C

Origin of Product

United States

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